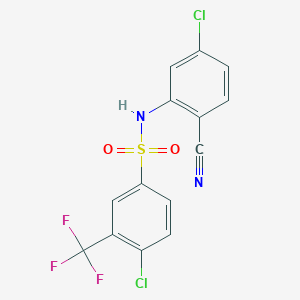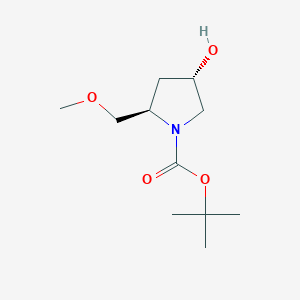
2-(5,5-Dimethyloxolan-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,5-Dimethyloxolan-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H16O2. It is a derivative of oxolane, a five-membered ring containing one oxygen atom. This compound is characterized by the presence of a hydroxyl group (-OH) attached to an ethan-1-ol chain, which is further connected to a dimethyloxolane ring. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethyloxolan-2-yl)ethan-1-ol typically involves the reaction of 2,2-dimethyl-1,3-propanediol with ethylene oxide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxolane ring. The reaction conditions, such as temperature, pressure, and the choice of catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors equipped with advanced control systems to ensure optimal reaction conditions. The process may involve continuous or batch processing, depending on the desired production scale. Purification steps, such as distillation or crystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5,5-Dimethyloxolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-(5,5-Dimethyloxolan-2-yl)ethanal.
Reduction: Formation of 2-(5,5-Dimethyloxolan-2-yl)ethane.
Substitution: Formation of 2-(5,5-Dimethyloxolan-2-yl)ethyl halides or amines.
Scientific Research Applications
2-(5,5-Dimethyloxolan-2-yl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5,5-Dimethyloxolan-2-yl)ethan-1-ol depends on its specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding, nucleophilic substitution, and other interactions. In biological systems, the compound may interact with enzymes, receptors, or other molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Oxolan-3-yl)ethan-1-ol: Similar structure but lacks the dimethyl substitution on the oxolane ring.
2-(1,3-Dioxolan-2-yl)ethan-1-ol: Contains a dioxolane ring instead of an oxolane ring.
2-(5,5-Dimethyloxolan-3-yl)ethan-1-ol: Similar structure but with a different position of the hydroxyl group.
Uniqueness
2-(5,5-Dimethyloxolan-2-yl)ethan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the dimethyl-substituted oxolane ring enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-(5,5-dimethyloxolan-2-yl)ethanol |
InChI |
InChI=1S/C8H16O2/c1-8(2)5-3-7(10-8)4-6-9/h7,9H,3-6H2,1-2H3 |
InChI Key |
RTCOOAFFLFSWTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(O1)CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Azaspiro[2.6]nonane](/img/structure/B13460242.png)
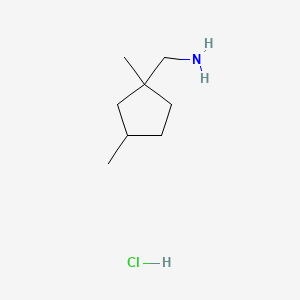
![6-Oxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B13460254.png)
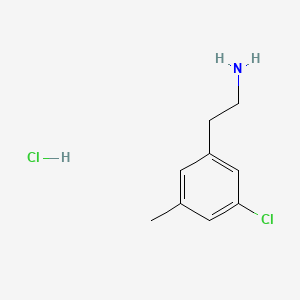
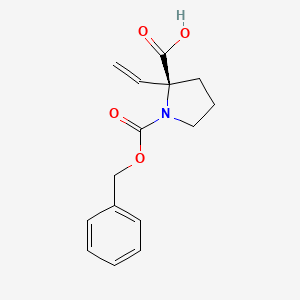
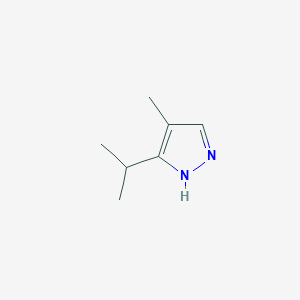

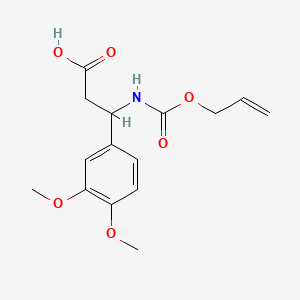
![N-[(3-chlorophenyl)methyl]-4-fluoro-3-nitrobenzamide](/img/structure/B13460289.png)
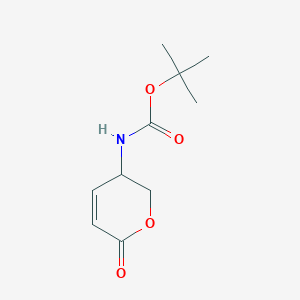
![(1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one](/img/structure/B13460313.png)
![3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13460316.png)
